molecular formula C2H4 B1596295 (2H4)Ethylene CAS No. 683-73-8

(2H4)Ethylene

Cat. No. B1596295
CAS RN: 683-73-8
M. Wt: 32.08 g/mol
InChI Key: VGGSQFUCUMXWEO-LNLMKGTHSA-N
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Description

(2H4)Ethylene, also known as C2D4, is a variant of Ethylene where the hydrogen atoms are replaced by deuterium . Ethylene, with the formula C2H4, is a crucial compound in the chemical industry and is often used in polymer production .


Synthesis Analysis

Ethylene is a plant hormone involved in many aspects of the plant life cycle, including seed germination, root hair development, flower senescence, abscission, and fruit ripening . The production of ethylene is tightly regulated by internal signals during development and in response to environmental stimuli from biotic and abiotic stresses .


Molecular Structure Analysis

Ethylene is an unsaturated organic compound with a Carbon-Carbon double bond . Each carbon atom of ethylene is sp2 hybridized . The molecular weight of (2H4)Ethylene is 32.0778 .


Chemical Reactions Analysis

The chemical reactions of (2H4)Ethylene can be studied through its ion energetics data . The ionization energy of (2H4)Ethylene has been determined to be 10.528 ± 0.001 eV .


Physical And Chemical Properties Analysis

(2H4)Ethylene is a gas under normal conditions . The molecular weight of (2H4)Ethylene is 32.0778 . Ethylene is a colorless gas which has a sweet odor and taste .

Scientific Research Applications

  • Ethane/Ethylene Separation Ethylene, a critical chemical used as a feedstock in the artificial plastic chemistry fields, is often accompanied by ethane in the oil cracking process. Research shows that Ni(IN)2, a metal–organic framework (MOF), is a promising adsorbent for ethane/ethylene separation, demonstrating high selectivity and excellent recyclability. This material is beneficial for producing high-purity C2H4 in a single step through adsorptive separation (Kang et al., 2021).

  • Combustion Chemistry Ethylene is an important intermediate in the oxidation and pyrolysis of higher hydrocarbons and is used as a fuel in practical engines. Studies involving shock tube experiments and simulations have explored the combustion chemistry of ethylene–air mixtures under a wide range of conditions. This research is crucial for understanding ignition delay times and the influence of ethylene on combustion processes (Yang et al., 2020).

  • Ethane Dehydrogenation With the increasing demand for ethylene, research has focused on the development of new processes to reduce energy consumption in its production. The ethane dehydrogenation (EDH) reaction in microporous zeolite membrane reactors is an attractive solution for enhancing ethane conversion and ethylene yield, surpassing the equilibrium limit of ethane conversion at high temperatures (Dangwal, Liu, & Kim, 2017).

  • Safety and Hazard Assessment Ethylene is highly flammable, presenting a serious fire and explosion hazard. Research using large eddy simulation (LES) method has addressed the hazard assessment of ethylene mixtures in different scale channels, studying flame acceleration and deflagration-to-detonation transition. This is crucial for ensuring safety in industries where ethylene is used (Wang, Zhao, & Zhang, 2016).

  • Horticultural Applications Ethylene acts as a plant hormone, affecting many aspects of plant growth and development. Research has shown that the etr1-1 gene in Arabidopsis encodes a mutated receptor that confers dominant ethylene insensitivity, affecting fruit ripening, flower senescence, and abscission in heterologous plants like tomato and petunia. This suggests the possibility of manipulating ethylene perception pathways in various plants for agricultural purposes (Wilkinson et al., 1997).

  • tomatoes. This degradation is important for reducing the harmful effects of ethylene during postharvest handling of crops, such as accelerating senescence and browning of vegetal tissues. The research found that a specific TiO2/SiO2 nanocomposite showed the best degradation activity, resulting in complete ethylene removal, which is beneficial for prolonging the shelf life of fresh produce like tomatoes (De Chiara et al., 2015).

Safety And Hazards

Ethylene is an extremely flammable gas and contains gas under pressure; it may explode if heated . It may cause drowsiness or dizziness . It is advised to keep away from heat, hot surfaces, sparks, open flames and other ignition sources .

Future Directions

The future of ethylene research is promising, with a focus on regulatory networks controlling ethylene synthesis and its role in flower development and fruit ripening . There is also interest in the electrochemical reduction of carbon dioxide to ethylene, which could provide a promising way to convert CO2 to chemicals .

properties

IUPAC Name

1,1,2,2-tetradeuterioethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4/c1-2/h1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGSQFUCUMXWEO-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25549-98-8
Record name Ethene-1,1,2,2-d4, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25549-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30218454
Record name (2H4)Ethylene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

32.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2H4)Ethylene

CAS RN

683-73-8
Record name Ethene-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H4)Ethylene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H4)Ethylene
Source EPA DSSTox
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Record name [2H4]ethylene
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

The increase in the activity of metathesis catalysts by means of salts was likewise examined in Inorganica Chimica Acta 359 (2006) 2910-2917. The influences of tin chloride, tin bromide, tin iodide, iron(II) chloride, iron(II) bromide, iron(III) chloride, cerium(III) chloride*7H2O, ytterbium(H) chloride, antimony trichloride, gallium dichloride and aluminium trichloride on the self-metathesis of 1-octene to form 7-tetradecene and ethylene were studied. When the Grubbs (I) catalyst was used, a significant improvement in the conversion of 7-tetradecene was observed on addition of tin chloride or tin bromide (Table 1). Without the addition of a salt, a conversion of 25.8% was achieved, when SnCl2*2H2O was added the conversion rose to 68.5% and when tin bromide was added it rose to 71.9%. Addition of tin iodide significantly reduced the conversion from 25.8% to 4.1%. However, in combination with the Grubbs (II) catalyst, all three tin salts lead to only slight improvements in conversion from 76.3% (reference experiment without addition) to 78.1% (SnCl2), to 79.5% (SnBr2) and 77.6% (SnI2). When the “Phobcats” [Ru(phobCy)2Cl2 (=ChPh)] is used, the conversion is reduced from 87.9% to 80.8% by addition of SnCl2, to 81.6% by addition of SnBr2 and to 73.9% by addition of SnI2. When iron(II) salts are used in combination with the Grubbs (1) catalyst, the increase in conversion when iron(II) bromide is used is higher than when iron(II) chloride is used. It may be noted that regardless of the type of catalyst used, the conversion is always higher when bromides are used than when the corresponding chlorides are used.
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Synthesis routes and methods II

Procedure details

The increase in activity of metathesis catalysts brought about by salts has likewise been studied in Inorganica Chimica Acta 359 (2006) 2910-2917. The influences of tin chloride, tin bromide, tin iodide, iron(II) chloride, iron(II) bromide, iron(III) chloride, cerium(III) chloride*7H2O, ytterbium(III) chloride, antimony trichloride, gallium dichloride and aluminium trichloride on the self-metathesis of 1-octene to form 7-tetradecene and ethylene were examined. When using the Grubbs (I) catalyst, a significant improvement in the conversion to 7-tetradecene was observed when tin chloride or tin bromide was added (Table 1; catalyst 1). Without addition of salt, a conversion of 25.8% was achieved; when 5 nCl2*2H2O was added, the conversion rose to 68.5% and when tin bromide was added it rose to 71.9%. Addition of tin iodide resulted in a significant decrease in the conversion from 25.8% to 4.1%. In combination with the Grubbs (II) catalyst (Table 1; catalyst 2), on the other hand, all three tin salts led to only slight improvements in yield from 76.3% (reference experiment without addition) to 78.1% (SnCl2), to 79.5% (SnBr2) and 77.6% (SnI2). When “phobcat” [Ru(phobCy)2Cl2(═ChPh)] is used (Table 1; catalyst 3), the conversion is decreased from 87.9% to 80.8% by addition of SnCl2, to 81.6% by SnBr2 and to 73.9% by SnI2. When iron(II) salts are used in combination with the Grubbs (I) catalyst (Table 3; catalyst 1), the increase in conversion when using iron(II) bromide is higher than when using iron(II) chloride. It may be remarked that, regardless of the type of catalyst used, the conversion when bromides are used is always higher than when the corresponding chlorides are used.
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Synthesis routes and methods III

Procedure details

In still another approach, an admixture of BF3 /methanol/methyl isobutyrate in a molar ratio of 1:1:0.5 was introduced to the top of a countercurrent stripping column while nitrogen was passed through the bottom of the column under atmospheric pressure at a temperature of 80° C. The effort to preferentially strip the BF3 was unsuccessful. Analysis showed that no BF3 was removed by this technique. Methyl propionate is produced from ethylene and BF3.CH3OH.
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BF3 methanol methyl isobutyrate
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Synthesis routes and methods IV

Procedure details

Ethylene, propylene and dicyclopentadiene were solution-polymerized at a temperature of 56° C. and a pressure of 2 atmospheres in the presence of a catalyst composed of a 0.5 mmol/1 hexane solution of VOCl3 and a 2.5 mmole/1 hexane solution of (C2H5)1.5 AlCl1.5. The volume ratio of propylene to ethylene was maintained at 3:2.
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VOCl3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2H4)Ethylene
Reactant of Route 2
(2H4)Ethylene
Reactant of Route 3
(2H4)Ethylene
Reactant of Route 4
(2H4)Ethylene
Reactant of Route 5
(2H4)Ethylene
Reactant of Route 6
(2H4)Ethylene

Citations

For This Compound
32
Citations
AP Vartak, V Sonar, PA Crooks - Journal of Labelled …, 2009 - Wiley Online Library
The synthesis of the d 4 ‐forms of rac‐ and R‐lofexidine was accomplished. Two methods are described; one method is a two‐step synthesis of rac‐d 4 ‐lofexidine from 2‐…
DE Edmondson, SC D'Ardenne - Biochemistry, 1989 - ACS Publications
Department of Biochemistry, Emory University School of Medicine, Atlanta, Georgia 30322 Received February 6, 1989; Revised Manuscript Received March 30, 1989 abstract: The “…
Number of citations: 14 pubs.acs.org
ML Brugger, S Borges, S Ren… - Journal of Labelled …, 2010 - Wiley Online Library
An efficient synthesis of [ 2 H 4 ] and [ 14 C]oxymetazoline has been developed. Both compounds follow the same synthetic route with the introduction of the label occurring at different …
G Kloster, J Odenthal - Journal of Labelled Compounds and …, 1981 - Wiley Online Library
[4″‐ 3 H]‐2‐(1‐[2″,6″‐Dichlorophenoxy]‐ethyl‐Δ 2 ‐imidazoline) was prepared from [4‐ 3 H]‐2,6‐dichlorophenol in two different ways. By reaction of 2,6‐dichlorophenol with 2‐(α‐…
M Törnqvist - Carcinogenesis, 1990 - academic.oup.com
In monitoring exposure of ethylene oxide or its precursor, ethene, by the measurement of hydroxyethylation of N-terminal valines in hemoglobin, sometimes high, deviating adduct levels …
Number of citations: 44 academic.oup.com
M Törnqvist, J Mowrer, S Jensen, L Ehrenberg - Analytical biochemistry, 1986 - Elsevier
Tissue doses of cancer initiators/mutagens are suitably monitored through hemoglobin adducts formed in vivo, but the use of this method has been hampered by a lack of sufficiently …
Number of citations: 403 www.sciencedirect.com
M Tornqvist - Citeseer
In monitoring exposure of ethylene oxide or its precursor, ethene, by the measurement of hydroxyethylation of N-terminal valines in hemoglobin, sometimes high, deviating adduct levels …
Number of citations: 2 citeseerx.ist.psu.edu
A Kautiainen, T Midtvedt, M Törnqvist - Carcinogenesis, 1993 - academic.oup.com
Association of intestinal bacteria with endogenous production of some reactive compounds was studied by determination of adducts to haemoglobin in blood from germ-free and …
Number of citations: 28 academic.oup.com
C Kemball - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
Measurements have been made by a mass-spectrome tric technique of the amounts of the various deutero-compounds formed during the reaction between ethylene and deuterium on …
Number of citations: 75 pubs.rsc.org
BD Howes, NM Pinhal, NA Turner, RC Bray… - Biochemistry, 1990 - ACS Publications
Revised Manuscript Received March 6, 1990 abstract: Electron-nuclear double-resonance (ENDOR) spectra of protons coupled to molybdenum (V) in reduced xanthine oxidase …
Number of citations: 28 pubs.acs.org

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